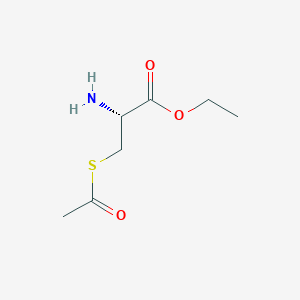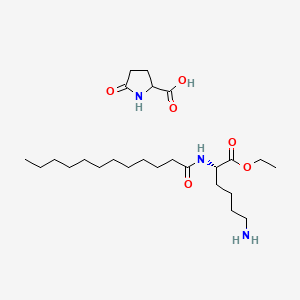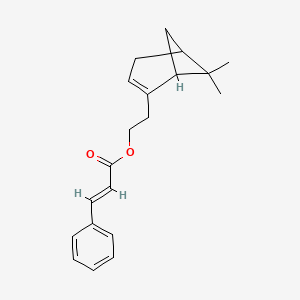
S-Acetylcysteine ethylester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: S-Acetylcysteine ethylester is synthesized through the esterification of the carboxyl group of N-acetyl-L-cysteine . The process involves the use of anhydrides and liquid caustic soda as auxiliary materials . The production method includes steps such as acylation reaction, cooling and crystallization, centrifugal separation, and drying .
Industrial Production Methods: The industrial production of this compound involves the use of cysteine hydrochloride monohydrate as the main raw material . The process is carried out in a ceramic reaction kettle, followed by cooling in a reaction kettle, centrifugal separation, and vacuum drying . This method is advantageous due to its simplicity, low production cost, and high yield .
化学反応の分析
Types of Reactions: S-Acetylcysteine ethylester undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide.
Reduction: Typically employs reducing agents like lithium aluminum hydride.
Substitution: Can occur under acidic or basic conditions, often using reagents like alkyl halides.
Major Products Formed: The major products formed from these reactions include reduced or oxidized forms of the compound, depending on the specific reaction conditions .
科学的研究の応用
Chemistry: S-Acetylcysteine ethylester is used as a precursor in the synthesis of various chemical compounds due to its reactive thiol group .
Biology: In biological research, it is utilized for its antioxidant properties, helping to reduce oxidative stress in cells .
Medicine: Medically, this compound is explored for its potential to increase glutathione levels in tissues, protect against oxidative damage, and serve as a mucolytic agent .
Industry: In the industrial sector, it is used in the formulation of pharmaceuticals and as an additive in various chemical processes .
作用機序
S-Acetylcysteine ethylester exerts its effects primarily through its ability to increase intracellular levels of N-acetyl-L-cysteine and cysteine . Once inside the cells, it is rapidly converted to these compounds, which then participate in the synthesis of glutathione, a critical antioxidant . This process helps in reducing oxidative stress and protecting cells from damage .
類似化合物との比較
N-acetyl-L-cysteine (NAC): A less lipophilic and less cell-permeable congener of S-Acetylcysteine ethylester.
S-Nitroso-N-acetyl-L-cysteine ethyl ester (SNACET): Another cysteine-based drug with unique pharmacological profiles.
Uniqueness: this compound stands out due to its enhanced lipophilicity, which allows for better cell permeability and improved pharmacokinetics . This makes it more effective in increasing intracellular glutathione levels and providing antioxidant protection compared to its similar compounds .
特性
CAS番号 |
89895-86-3 |
|---|---|
分子式 |
C7H13NO3S |
分子量 |
191.25 g/mol |
IUPAC名 |
ethyl (2R)-3-acetylsulfanyl-2-aminopropanoate |
InChI |
InChI=1S/C7H13NO3S/c1-3-11-7(10)6(8)4-12-5(2)9/h6H,3-4,8H2,1-2H3/t6-/m0/s1 |
InChIキー |
ZWHMJCUATABWOE-LURJTMIESA-N |
異性体SMILES |
CCOC(=O)[C@H](CSC(=O)C)N |
正規SMILES |
CCOC(=O)C(CSC(=O)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-[(2S)-5,5-dimethyl-3-octadecyl-1,3-thiazolidin-2-yl]-4-hydroxybenzenesulfonic acid](/img/structure/B12686862.png)




